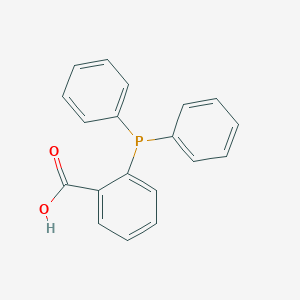

2-(Diphenylphosphino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-diphenylphosphanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPRYSDOVYCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066179 | |

| Record name | Benzoic acid, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2-(diphenylphosphino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17261-28-8 | |

| Record name | 2-(Diphenylphosphino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17261-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diphenylphosphino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(diphenylphosphino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diphenylphosphinobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Diphenylphosphino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH63M8SLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Diphenylphosphino)benzoic Acid

CAS Number: 17261-28-8

This technical guide provides a comprehensive overview of 2-(diphenylphosphino)benzoic acid, a versatile organophosphorus compound widely utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical engineering.

Chemical and Physical Properties

This compound, also known as (2-carboxyphenyl)diphenylphosphine, is a white to light yellow solid.[1][2] It is soluble in polar organic solvents such as alcohols, acetone, and dichloromethane.[2] Key quantitative data are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 17261-28-8 | [1] |

| Molecular Formula | C₁₉H₁₅O₂P | [3] |

| Molecular Weight | 306.30 g/mol | [4] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 174-181 °C | [4] |

| EINECS Number | 241-293-7 | [4] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of a diphenylphosphine alkali metal salt with an ortho-chlorobenzoic acid derivative.[5]

Synthesis from Chlorodiphenylphosphine and o-Chlorobenzoic Acid Derivative

This method involves a two-step process: the formation of a diphenylphosphine alkali metal salt followed by a coupling reaction.[5]

Experimental Protocol:

Step 1: Formation of Diphenylphosphine Sodium

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or an ether solvent like n-butyl ether or 1,4-dioxane.[6]

-

Add an alkali metal, such as sodium, lithium, or potassium, to the solvent.[6]

-

Slowly add chlorodiphenylphosphine dropwise to the suspension of the alkali metal in the solvent.[5]

-

The reaction mixture is stirred to facilitate the cracking of chlorodiphenylphosphine and the formation of the diphenylphosphine alkali metal salt.[5] The reaction time for this step is typically 1-6 hours.[5]

Step 2: Coupling Reaction and Hydrolysis

-

To the freshly prepared solution of the diphenylphosphine alkali metal salt, add an ortho-chlorobenzoic acid salt (e.g., sodium o-chlorobenzoate) or an ortho-chlorobenzoic acid ester (e.g., methyl o-chlorobenzoate).[5][6]

-

The coupling reaction is allowed to proceed, typically for 2-24 hours.[5]

-

Upon completion of the coupling reaction, the resulting diphenylphosphinobenzoic acid salt or ester is hydrolyzed.[5]

-

The final product, this compound, is then isolated and purified.

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Applications in Catalysis and Organic Synthesis

This compound is a valuable ligand and reagent in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions and the Staudinger reduction.

Ligand in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can serve as a ligand for the palladium catalyst in these reactions. The phosphine group coordinates to the palladium center, influencing its catalytic activity and stability.

The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Reagent in Staudinger Reduction

The Staudinger reduction provides a mild method for the conversion of azides to amines.[7] In this reaction, a phosphine, such as this compound, reacts with an azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield the corresponding amine and a phosphine oxide.[7]

The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form the iminophosphorane. Subsequent hydrolysis yields the amine and phosphine oxide.[8][9]

The mechanism of the Staudinger reduction is illustrated below.

Caption: Mechanism of the Staudinger Reduction.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | References |

| ¹H NMR | Chemical shifts (δ, ppm) are observed for the aromatic protons and the carboxylic acid proton. | [10] |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenyl rings and the carboxyl group are present. | [10] |

| ³¹P NMR | A characteristic chemical shift for the phosphorus atom in a triarylphosphine environment is observed. The typical range for C₃P is -60 to -10 ppm. | [10][11] |

| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-H stretches of the aromatic rings are observed. | [10] |

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. EP2383275A1 - Method for synthesizing o-diphenylphosphino benzoic acid - Google Patents [patents.google.com]

- 6. CN101481388A - Process for synthesizing O-diphenylphosphinolbenzoic acid - Google Patents [patents.google.com]

- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 2-(diphenylphosphino)- | C19H15O2P | CID 87021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]

An In-depth Technical Guide to the Physical Properties of 2-(Diphenylphosphino)benzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(diphenylphosphino)benzoic acid, a crucial organophosphorus compound in catalysis and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visualization of its synthesis.

Chemical Identity and Structure

This compound is an organophosphorus compound with the chemical formula C19H15O2P.[1][2][3][4][5][6] It features a benzoic acid backbone substituted with a diphenylphosphino group at the ortho position. This unique structure, containing both a carboxylic acid and a phosphine group, imparts versatile chemical properties, making it a valuable ligand in catalysis.[7]

Quantitative Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C19H15O2P | [1][2][3][4][5][6] |

| Molecular Weight | 306.3 g/mol | [2][3][5][8] |

| CAS Number | 17261-28-8 | [1][2][3][4][6][9][10][11] |

| Appearance | White to pale yellow solid (crystals or powder) | [1][6][8] |

| Melting Point | 174-181 °C | [1][3][6][9][11][12] |

| Boiling Point | 159 °C[3][11]; 451 °C at 760 mmHg[6] | [3][6][11] |

| Solubility | Soluble in polar organic solvents (alcohols, acetone, CH2Cl2); Slightly soluble in Chloroform, DMSO, and Methanol. | [3][6][9] |

| pKa (Predicted) | 3.72 ± 0.36 | [3][6] |

| Flash Point | 226.5 °C | [6] |

| Density | 1.278 g/cm³ | [9] |

Experimental Protocols for Property Determination

The characterization of this compound involves several standard analytical techniques to determine its purity, structure, and physical properties.

A common method for the preparation of this compound involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid.[9]

The purity of this compound is typically assessed using the following methods:

-

Aqueous Acid-Base Titration: This is a standard volumetric analysis technique used to determine the concentration of the acidic benzoic acid moiety. A known concentration of a strong base is titrated against a solution of the compound to a defined endpoint, allowing for the calculation of the assay value, which is expected to be between ≥96.0% and ≤104.0%.[1]

-

Silylated Gas Chromatography (GC): For GC analysis, the carboxylic acid is often derivatized (silylated) to increase its volatility. The derivatized compound is then injected into the gas chromatograph, where it is separated from impurities based on its boiling point and interaction with the column's stationary phase. The purity is determined by the relative area of the product peak, with an expected assay of ≥96.0%.[1]

A variety of spectroscopic methods are employed to confirm the structure of this compound.

-

Infrared (IR) Spectroscopy:

-

FTIR (KBr Pellet): A sample is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

-

ATR-IR (Attenuated Total Reflectance): The sample is placed directly onto a crystal (e.g., diamond), and the IR spectrum is obtained from the surface.

-

Characteristic Absorptions: The IR spectrum of benzoic acid derivatives typically shows a broad O-H stretching vibration from the carboxylic acid group around 2500-3300 cm⁻¹.[13] A strong C=O stretching vibration is observed between 1680-1700 cm⁻¹.[13] The presence of the phenyl groups will also give rise to characteristic C-H and C=C stretching and bending vibrations.[2][13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of hydrogen atoms. The aromatic protons of the phenyl rings and the benzoic acid moiety will appear in the downfield region (typically 7-8.5 ppm), while the acidic proton of the carboxylic acid will be a broad singlet further downfield.[14]

-

¹³C NMR: Shows the different types of carbon atoms in the molecule.

-

³¹P NMR: This technique is specific for the phosphorus atom and will show a characteristic chemical shift for the phosphine group.[2]

-

-

Mass Spectrometry (MS):

-

GC-MS: This hyphenated technique separates the compound from any impurities before it enters the mass spectrometer, which then provides information on the mass-to-charge ratio of the parent molecule and its fragments.[2] The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (approximately 306.3).[2]

-

-

Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy and can be useful for identifying the phosphine and carboxylic acid functional groups.[2]

-

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice.[2] This offers definitive structural confirmation.

References

- 1. B22389.14 [thermofisher.com]

- 2. Benzoic acid, 2-(diphenylphosphino)- | C19H15O2P | CID 87021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17261-28-8 [chemicalbook.com]

- 4. This compound [bangshengchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Buy 4-(Diphenylphosphino)benzoic acid | 2129-31-9 [smolecule.com]

- 8. This compound, min. 97% | CymitQuimica [cymitquimica.com]

- 9. 2-Diphenylphosphinobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. This compound | 17261-28-8 [amp.chemicalbook.com]

- 12. 2-(ジフェニルホスフィノ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 2-(Diphenylphosphino)benzoic Acid

This technical guide provides an in-depth overview of 2-(Diphenylphosphino)benzoic acid, a versatile organophosphorus compound widely utilized in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Core Properties and Data

This compound, also known as (2-Carboxyphenyl)diphenylphosphine, is a white to light yellow solid.[1][2][3][4] It is a bifunctional molecule featuring both a carboxylic acid and a phosphine group, which imparts its unique reactivity and utility as a ligand and a synthetic intermediate.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 306.30 g/mol | [1][5][6][7] |

| Molecular Formula | C₁₉H₁₅O₂P | [4][5][7][8] |

| CAS Number | 17261-28-8 | [1][5][6] |

| Melting Point | 174-181 °C | [6][9][10] |

| Appearance | White to pale yellow crystals or powder | [1][4] |

| Purity | ≥97% | [1][5][6] |

| InChI Key | UYRPRYSDOVYCOU-UHFFFAOYSA-N | [4][6][10] |

| SMILES | OC(=O)c1ccccc1P(c2ccccc2)c3ccccc3 | [4][6][10] |

Applications in Research and Development

The unique structure of this compound makes it a valuable reagent in various chemical transformations, particularly in catalysis and pharmaceutical research.

-

Homogeneous Catalysis : It serves as a crucial ligand in a multitude of transition metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Heck, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Hiyama coupling reactions.[6] Its utility also extends to being a component of catalysts used in industrial processes like the Shell higher olefin process.[2]

-

Pharmaceutical and Drug Discovery : This compound is a key building block in the synthesis of bioactive molecules and drug candidates.[3][11] It is employed in the Staudinger reduction, a reaction used for the selective modification of proteins and other biomolecules, which is valuable for studying their function.[3][9] Furthermore, its application in the Mitsunobu reaction allows for the stereospecific inversion of secondary alcohols, a critical transformation in the synthesis of chiral drug molecules.[12][13]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are critical for its effective use. Below are protocols for its synthesis.

Synthesis Protocol 1: Hydrolysis of Methyl Ester

This method involves the hydrolysis of a methyl ester precursor.[11]

-

Reaction Setup : To a stirring solution of 2-diphenylphosphinoylbenzoic acid methyl ester (1.45 g, 4.53 mmol) in a 1:1 mixture of tetrahydrofuran and water (16 mL), add lithium hydroxide hydrate (4.0 g, 90 mmol) at room temperature.

-

Reaction Execution : Heat the resulting mixture to 70°C and stir for 12 hours.

-

Work-up and Purification : After cooling the reaction to room temperature, dilute the mixture with ethyl acetate. Pour the solution into a 10% citric acid solution. Separate the organic layer and concentrate it. Purify the residue by silica gel column chromatography using a 9:1 mixture of dichloromethane and methanol as the eluent to obtain the final product.

Synthesis Protocol 2: Reaction of Sodium Diphenylphosphide

This is a classical method for preparing the target compound.[2]

-

Reagent Preparation : Prepare sodium diphenylphosphide by reacting triphenylphosphine with sodium in liquid ammonia or by reacting chlorodiphenylphosphine with an alkali metal.[14]

-

Coupling Reaction : React the prepared sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid.

-

Hydrolysis and Isolation : The resulting product is obtained after a hydrolysis step to protonate the carboxylate salt.

Synthesis Protocol 3: Photostimulated SRN1 Reaction

This method provides an alternative route using photostimulation.[15][16]

-

Reaction Conditions : The synthesis is achieved through a photostimulated reaction involving an aryl halide and a phosphide nucleophile, proceeding through a radical chain mechanism.

-

Initiation : The reaction is typically initiated by UV irradiation in a suitable solvent like liquid ammonia or dimethyl sulfoxide.

-

Propagation and Termination : The reaction propagates via a chain of radical and radical anion intermediates until the final product is formed and the chain is terminated.

Visualized Workflow and Pathways

Diagrams are essential for visualizing complex chemical processes. Below are DOT script-generated diagrams illustrating a synthesis pathway and a key reaction application.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Caption: Role of this compound in the Mitsunobu reaction.

References

- 1. This compound, min. 97% | CymitQuimica [cymitquimica.com]

- 2. 2-Diphenylphosphinobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound 97 17261-28-8 [sigmaaldrich.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Benzoic acid, 2-(diphenylphosphino)- | C19H15O2P | CID 87021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 17261-28-8 [chemicalbook.com]

- 10. 2-(ジフェニルホスフィノ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]

- 14. EP2383275A1 - Method for synthesizing o-diphenylphosphino benzoic acid - Google Patents [patents.google.com]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. ARKAT USA, Inc. - Publisher of ARKIVOC (Free Journal of Organic Chemistry) [arkat-usa.org]

2-(Diphenylphosphino)benzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-(Diphenylphosphino)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

This compound is a white to light yellow solid. General chemical principles and available data on similar compounds suggest that it is soluble in polar organic solvents. This solubility is attributed to the polar carboxylic acid group, which can engage in hydrogen bonding, and the large diphenylphosphino group, which contributes to van der Waals interactions. Solvents in which it is reported to be soluble include:

-

Alcohols (e.g., methanol, ethanol)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents has not been published. Researchers requiring this data for applications such as reaction optimization, purification, or formulation will need to determine it experimentally. The following table is provided as a template for recording such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dichloromethane | |||

| Tetrahydrofuran (THF) | |||

| Toluene | |||

| User-defined solvent |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette. To prevent precipitation or crystallization, immediately filter the solution using a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Weighing: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dried solid.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(mass of vial + solid) - (mass of empty vial)] / (volume of supernatant withdrawn in mL) * 100

UV/Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV/Vis absorbance in the chosen solvent.

Materials:

-

All materials from the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Dilution of Saturated Solution: Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to working with this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A simplified synthesis pathway for this compound.

A Technical Guide to the Physicochemical Properties of 2-(Diphenylphosphino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a key physicochemical property—the melting point—of 2-(Diphenylphosphino)benzoic acid (CAS 17261-28-8). It includes aggregated data from multiple suppliers, a standardized experimental protocol for its determination, and a visual representation of the experimental workflow.

Core Physicochemical Data: Melting Point

This compound is an organophosphorus compound that presents as a white to pale yellow solid.[1][2] Its melting point is a critical parameter for material characterization, purity assessment, and handling. While various sources report a range, a general consensus is observed.

The reported melting point for this compound typically falls within a range of 172°C to 181°C. This range is documented by numerous chemical suppliers and databases.[2][3][4][5][6][7] A summary of values from prominent sources is presented below.

Table 1: Reported Melting Point of this compound

| Reported Melting Point Range (°C) | Source(s) |

| 174-181 | Sigma-Aldrich, LookChem, ChemicalBook[3][4][6][7] |

| 172.0-181.0 | Thermo Scientific Chemicals[5][8] |

| 177.0-181.0 | Fisher Scientific[9] |

The slight variations in the reported ranges can be attributed to the purity of the material, with a narrower range generally indicating higher purity. The values are typically determined from the literature ("lit.") provided by these suppliers.[3][4]

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point of a crystalline solid like this compound is accurately determined using the capillary melting point method. This standard procedure involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Objective: To determine the melting range of a solid sample of this compound.

Materials and Equipment:

-

This compound sample

-

Mortar and pestle

-

Glass capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound onto a clean, dry watch glass. Using a mortar and pestle, gently grind the solid into a fine, uniform powder. This ensures efficient and even heat transfer.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the powder will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Repeat until the sample height inside the tube is approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus. Ensure the sample is positioned for clear observation through the magnifying eyepiece or digital camera.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to quickly identify a rough range.

-

Controlled Heating: For an accurate measurement, set the apparatus to heat at a controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting range.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears within the solid matrix.

-

Continue heating and observation.

-

Record the temperature (T2) at which the entire solid sample has completely transitioned into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For high-purity, non-hygroscopic compounds, this range should be narrow (≤ 2°C).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol described above.

Caption: Workflow for determining melting point via the capillary method.

References

- 1. This compound, min. 97% | CymitQuimica [cymitquimica.com]

- 2. 2-Diphenylphosphinobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. 2-(ジフェニルホスフィノ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 17261-28-8 [chemicalbook.com]

- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the ¹H NMR Spectra of 2-(Diphenylphosphino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-(diphenylphosphino)benzoic acid, a key building block in organic synthesis and catalysis. This document details experimental protocols, presents spectral data in various solvents, and offers a logical workflow for spectral analysis, empowering researchers to confidently identify and characterize this compound.

Introduction

This compound is a bifunctional organophosphorus compound featuring a carboxylic acid and a diphenylphosphino group. Its unique structure makes it a valuable ligand in transition-metal catalysis and a versatile intermediate in the synthesis of more complex molecules. Accurate characterization of this compound is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose. This guide will delve into the intricacies of its proton NMR spectrum, providing clarity on chemical shifts, coupling constants, and the influence of solvent choice.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra of this compound is crucial for reproducibility and accurate data interpretation.

2.1. Sample Preparation

-

Analyte: this compound (purity ≥97%).

-

Solvents: Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent can significantly impact the chemical shifts, particularly of the acidic proton.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure:

-

Accurately weigh the desired amount of this compound and transfer it to a clean, dry NMR tube.

-

Add the appropriate volume of deuterated solvent containing TMS.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

-

2.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 (or equivalent) |

| Number of Scans | 16 - 64 (depending on concentration) |

| Relaxation Delay | 1.0 - 2.0 s |

| Acquisition Time | ~4 s |

| Spectral Width | -2 to 14 ppm |

| Temperature | 298 K (25 °C) |

Data Presentation and Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the benzoic acid and diphenylphosphino moieties, as well as the carboxylic acid proton. The chemical shifts and multiplicities are influenced by the electronic effects of the substituents and through-space interactions.

3.1. ¹H NMR Spectral Data

The following tables summarize the ¹H NMR data for this compound in two common deuterated solvents.

Table 1: ¹H NMR Data in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 (broad) | s | 1H | -COOH |

| 7.95 - 7.85 | m | 1H | Ar-H |

| 7.55 - 7.45 | m | 1H | Ar-H |

| 7.40 - 7.20 | m | 12H | Ar-H (PPh₂) and Ar-H |

Note: The aromatic region often presents as a complex set of overlapping multiplets.

Table 2: Estimated ¹H NMR Data in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 (very broad) | s | 1H | -COOH |

| 8.10 - 8.00 | m | 1H | Ar-H |

| 7.50 - 7.20 | m | 13H | Ar-H (PPh₂) and Ar-H |

3.2. Spectral Interpretation

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d₆, a hydrogen-bond accepting solvent, the signal is typically found around 13 ppm. In the less polar CDCl₃, it appears further upfield, often as a very broad signal that can be difficult to integrate precisely.

-

Aromatic Protons (Ar-H): The protons on the benzoic acid ring and the two phenyl rings of the phosphino group resonate in the aromatic region (typically 7.0-8.2 ppm).

-

The protons on the substituted benzoic acid ring are distinct from those on the diphenylphosphino group. The proton ortho to the carboxylic acid group is often the most deshielded due to the anisotropic effect of the carbonyl group.

-

The ten protons of the diphenylphosphino group typically appear as a complex multiplet.

-

Due to the ortho substitution pattern and the presence of the bulky diphenylphosphino group, the signals for the benzoic acid protons are often complex and may overlap with the signals from the PPh₂ group.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the ¹H NMR analysis of this compound.

Caption: A flowchart outlining the key steps in acquiring a ¹H NMR spectrum.

Caption: A decision-making flowchart for the analysis of the ¹H NMR spectrum.

Conclusion

This technical guide provides a detailed framework for understanding and utilizing ¹H NMR spectroscopy for the characterization of this compound. By following the outlined experimental protocols and employing the provided spectral data and interpretation logic, researchers can confidently verify the structure and purity of this important chemical compound. The presented workflows offer a systematic approach to both the experimental and analytical aspects of ¹H NMR, ensuring reliable and reproducible results.

An In-depth Technical Guide to the 13C NMR Data of 2-(Diphenylphosphino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 2-(diphenylphosphino)benzoic acid. This document is intended to be a valuable resource for researchers and scientists working with this compound, particularly in the fields of catalysis, materials science, and drug development where detailed structural elucidation is critical.

Introduction

This compound is a versatile organophosphorus compound widely utilized as a ligand in catalysis and as a building block in the synthesis of more complex molecules. A thorough understanding of its structural features is paramount for its effective application. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide presents the available 13C NMR data for this compound, a detailed experimental protocol for data acquisition, and a structural diagram to aid in the interpretation of the spectral data.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the 13C NMR data, the chemical structure of this compound with a systematic numbering of the carbon atoms is presented below.

Caption: Molecular structure of this compound with carbon numbering.

13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been reported in the literature. The following table summarizes the observed chemical shifts in deuterated dimethyl sulfoxide (DMSO-d6).[1] It is important to note that the definitive assignment of each signal to a specific carbon atom and the corresponding carbon-phosphorus coupling constants (nJCP) are not fully detailed in the readily available literature. The data presented here is based on a published spectrum.[1]

| Chemical Shift (δ) in ppm | Tentative Assignment |

| 172.67 | C=O (Carboxylic Acid) |

| 140.15 | Quaternary Aromatic Carbon |

| 137.36 | Quaternary Aromatic Carbon |

| 135.82 | Aromatic CH |

| 134.50 | Aromatic CH |

| 133.54 | Aromatic CH |

| 133.39 | Aromatic CH |

| 133.28 | Aromatic CH |

| 132.87 | Aromatic CH |

| 132.02 | Aromatic CH |

| 130.38 | Aromatic CH |

Note: The assignments are tentative and require further confirmation through two-dimensional NMR experiments (e.g., HSQC, HMBC) and analysis of C-P coupling patterns. The presence of the phosphorus atom leads to through-bond J-coupling with the carbon atoms, which manifests as splitting of the carbon signals. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms.

Experimental Protocol for 13C NMR Data Acquisition

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound's good solubility. Other deuterated polar organic solvents like methanol-d4 or chloroform-d can also be used, which may result in slight variations in chemical shifts.

-

Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a standard 13C NMR experiment on a modern spectrometer.

-

Sample Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry to avoid impurities in the spectrum.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz 1H frequency or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity. The reported data was acquired on a 101 MHz (for 13C) instrument.[1]

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts for this compound.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to a few thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: The chemical shifts should be referenced to the solvent peak (DMSO-d6 at 39.52 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using 13C NMR spectroscopy.

Caption: Workflow for 13C NMR analysis of this compound.

Conclusion

This technical guide has summarized the available 13C NMR data for this compound and provided a detailed experimental protocol for its acquisition. While the precise assignment of all carbon signals and their coupling constants to the phosphorus atom requires further investigation using advanced NMR techniques, the information presented here serves as a foundational reference for researchers. The provided workflow and structural diagrams offer a clear path for a complete and accurate spectral interpretation, which is essential for the quality control and structural verification of this important chemical compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-(Diphenylphosphino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(diphenylphosphino)benzoic acid. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.

Introduction

This compound is an organophosphorus compound with the chemical formula (C₆H₅)₂PC₆H₄CO₂H.[1] It is a solid material soluble in polar organic solvents and is utilized as a ligand in catalysis.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, as it provides information about the vibrational modes of the functional groups present. In this compound, the key functional groups are the carboxylic acid (-COOH), the diphenylphosphino group (-P(C₆H₅)₂), and the phenyl rings.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected and observed characteristic absorption frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| 3100 - 3000 | C-H stretching (aromatic) | Phenyl Rings | Medium |

| 1760 - 1690 | C=O stretching | Carboxylic Acid | Strong |

| 1600 - 1450 | C=C stretching (in-ring) | Phenyl Rings | Medium |

| 1440 - 1395 | O-H bending | Carboxylic Acid | Medium |

| 1320 - 1210 | C-O stretching | Carboxylic Acid | Strong |

| 1200 - 1050 | P-Phenyl stretching | Diphenylphosphino | Medium |

| 950 - 910 | O-H bending (out-of-plane) | Carboxylic Acid | Broad, Medium |

| 800 - 700 | P-Phenyl deformation | Diphenylphosphino | Medium |

| 900 - 675 | C-H bending (out-of-plane, "oop") | Phenyl Rings | Strong |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet or ATR) and the physical state of the sample.

Analysis and Interpretation of the Spectrum

The FT-IR spectrum of this compound reveals key structural features:

-

Carboxylic Acid Group: The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2][3] The strong, sharp peak typically observed around 1700 cm⁻¹ is due to the C=O (carbonyl) stretching vibration.[2][3] The presence of both a strong C-O stretching band between 1320-1210 cm⁻¹ and O-H bending vibrations further confirms the carboxylic acid functionality.[2]

-

Diphenylphosphino Group: The vibrations associated with the P-Phenyl linkages are expected in the regions of 1200-1050 cm⁻¹ and 800-700 cm⁻¹.[4] These bands can sometimes be difficult to definitively assign as they may overlap with other vibrations in the fingerprint region.[4]

-

Phenyl Groups: The presence of the phenyl rings is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹. The characteristic C=C in-ring stretching vibrations are observed in the 1600-1450 cm⁻¹ range. Strong bands due to out-of-plane C-H bending are also expected in the 900-675 cm⁻¹ region, and their specific positions can give clues about the substitution pattern of the aromatic ring.

Experimental Protocols

The FT-IR spectrum of solid this compound can be obtained using either the Potassium Bromide (KBr) pellet method or the Attenuated Total Reflectance (ATR) technique. PubChem records indicate that spectra for this compound have been acquired using a Bruker Tensor 27 FT-IR instrument.[4]

KBr Pellet Method

This is a traditional method for obtaining high-quality spectra of solid samples.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Thoroughly grind the 1-2 mg of the sample in the agate mortar.

-

Add 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of the pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

-

A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials:

-

This compound (a small amount of powder)

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

Procedure:

-

Record a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum under the same conditions as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

The instrument software will automatically perform the ATR correction.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the FT-IR spectrum of this compound.

References

Unveiling the Solid-State Architecture of 2-(Diphenylphosphino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(Diphenylphosphino)benzoic acid, a compound of significant interest in coordination chemistry and catalysis. The following sections detail the precise three-dimensional arrangement of the molecule in the solid state, as determined by single-crystal X-ray diffraction, and provide the experimental protocol for this determination.

Crystallographic Data Summary

The crystal structure of this compound has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 176234. The associated scientific publication can be accessed via the Digital Object Identifier (DOI) 10.1021/ic010600e.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Empirical formula | C₁₉H₁₅O₂P |

| Formula weight | 306.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 9.782(2) Å |

| b | 16.013(3) Å |

| c | 10.153(2) Å |

| α | 90° |

| β | 108.45(3)° |

| γ | 90° |

| Volume | 1509.4(5) ų |

| Z | 4 |

| Calculated density | 1.348 Mg/m³ |

| Absorption coefficient | 0.190 mm⁻¹ |

| F(000) | 640 |

| Data collection | |

| Diffractometer | Bruker SMART APEX |

| Radiation source | MoKα |

| Theta max | 28.29° |

| Refinement | |

| R-factor (R1) | 0.0457 |

| Weighted R-factor (wR2) | 0.1198 |

| Goodness-of-fit (S) | 1.035 |

Selected Bond Lengths

The table below presents a selection of key intramolecular bond distances.

| Bond | Length (Å) |

| P(1)-C(1) | 1.834(2) |

| P(1)-C(7) | 1.832(2) |

| P(1)-C(13) | 1.839(2) |

| C(18)-O(1) | 1.259(3) |

| C(18)-O(2) | 1.270(3) |

| C(13)-C(18) | 1.498(3) |

Selected Bond Angles

Key intramolecular bond angles are provided in the following table.

| Atoms | Angle (°) |

| C(1)-P(1)-C(7) | 102.51(9) |

| C(1)-P(1)-C(13) | 101.83(9) |

| C(7)-P(1)-C(13) | 103.41(9) |

| O(1)-C(18)-O(2) | 123.4(2) |

| O(1)-C(18)-C(13) | 118.5(2) |

| O(2)-C(18)-C(13) | 118.1(2) |

Experimental Protocol

The determination of the crystal structure of this compound involved the following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in an appropriate organic solvent system.

Data Collection

A suitable single crystal was mounted on a Bruker SMART APEX CCD area detector diffractometer. The crystal was maintained at a constant temperature of 293(2) K during data collection. The diffractometer was equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods using the SHELXS software and refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination.

An In-depth Technical Guide to the Safety of 2-(Diphenylphosphino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-(Diphenylphosphino)benzoic acid (CAS No. 17261-28-8), a compound commonly utilized as a ligand in various cross-coupling reactions. The following sections detail the hazardous properties, toxicological data, handling procedures, and emergency protocols associated with this chemical, presented in a format designed for easy reference and implementation in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are related to acute toxicity, skin and eye irritation, and potential for respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects. |

Hazard Pictograms:

-

GHS07: Exclamation Mark

-

GHS09: Environment

Toxicological Data

The toxicological profile of this compound has been determined through various studies. The following table summarizes the available quantitative data on its acute toxicity.

Table 2: Acute Toxicity Data

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat (male/female) | LD50 | 850 mg/kg bw | [1] |

| Inhalation | Rat (male/female) | LC50 | 3 mg/L air (nominal) | [1] |

| Dermal | Rabbit (male/female) | LD50 | 2000 mg/kg bw | [1] |

| Aquatic Toxicity | Daphnia magna | EC50 (48 h) | 3.7 mg/L | [1] |

Experimental Protocols

The toxicological data presented are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not publicly available, the methodologies outlined in the relevant OECD guidelines provide a detailed framework for how these tests are conducted.

OECD Guideline 401: Acute Oral Toxicity

This guideline outlines the procedure for determining the median lethal dose (LD50) of a substance when administered orally.

-

Principle: A single dose of the test substance is administered to a group of experimental animals (typically rats) by gavage.[5]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (females are often preferred and should be nulliparous and non-pregnant) are used. At least 5 animals are used per dose level.[1]

-

Housing and Feeding: Animals are housed in a controlled environment with a temperature of 22°C (± 3°) and relative humidity of 30-70%.[1] Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose via a stomach tube or suitable intubation cannula. The volume of liquid administered should not exceed a certain limit depending on the size of the test animal.

-

Observation Period: Animals are observed for mortality, clinical signs (such as tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and changes in body weight for at least 14 days.[1]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period or at the time of death.[1]

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

-

OECD Guideline 403: Acute Inhalation Toxicity

This guideline details the methodology for assessing the toxicity of a substance upon inhalation.

-

Principle: Animals are exposed to the test substance, dispersed as a gas, vapor, or aerosol, in a specially designed inhalation chamber for a defined period.[4][6][7]

-

Methodology:

-

Animal Selection: Typically, young adult rats are used.[6][7]

-

Exposure System: A dynamic airflow inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the breathing zone of the animals.[6]

-

Exposure Conditions: The standard exposure duration is 4 hours.[6][7] At least three concentrations are typically tested.

-

Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[4][6][7] Body weights are recorded regularly.

-

Pathology: All animals undergo a gross necropsy at the end of the study.

-

Data Analysis: The LC50 (median lethal concentration) is determined.

-

OECD Guideline 402: Acute Dermal Toxicity

This guideline describes the procedure for evaluating the toxicity of a substance applied to the skin.

-

Principle: The test substance is applied to a shaved area of the skin of the test animals (often rabbits or rats) for a 24-hour period.[8]

-

Methodology:

-

Animal Selection: Healthy young adult animals with intact skin are used.[2][9]

-

Preparation of Animal: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing.[8]

-

Observation Period: Animals are observed for signs of toxicity and skin reactions for at least 14 days. Body weight is monitored weekly.[8]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The dermal LD50 is calculated.

-

OECD Guideline 406: Skin Sensitization

This guideline provides methods to assess the potential of a substance to cause skin sensitization. The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are two commonly used methods.[3][10]

-

Principle: The test involves an initial induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic response.[11]

-

Methodology (GPMT as an example):

-

Animal Selection: Young adult guinea pigs are used.[3]

-

Induction Phase: This involves both intradermal injections of the test substance (with and without adjuvant) and a topical application to the same area.[3]

-

Rest Period: A rest period of 10 to 14 days follows the induction phase to allow for the development of an immune response.[11]

-

Challenge Phase: A topical application of the test substance is made to a fresh, untreated area of the skin.

-

Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.[3]

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a non-sensitized control group.

-

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated place.[1] Avoid formation of dust and aerosols.[1] Avoid contact with skin and eyes.[1][2] Use non-sparking tools.[1] Do not eat, drink, or smoke when using this product.[2] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store apart from foodstuff containers or incompatible materials.[1] |

Exposure Controls and Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin Protection | Wear impervious clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter type N95 (US) or type P2 (EN 143).[3] |

First-Aid Measures

Table 5: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2] If breathing is difficult, give oxygen.[6][7] Get medical attention if you feel unwell.[6] |

| Skin Contact | Wash with plenty of water.[1] If skin irritation or rash occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[6] |

| Ingestion | Rinse mouth.[1] Get medical help.[1] Do NOT induce vomiting. |

Fire-Fighting and Spill-Response Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards from Combustion: May emit carbon oxides and phosphorus oxides.[6]

-

Spill Response:

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety workflows and the logical relationships between hazard identification and response.

Caption: Relationship between GHS hazards, exposure routes, and first-aid.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Caption: Step-by-step procedure for responding to a chemical spill.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 6: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C19H15O2P[11][12] |

| Molecular Weight | 306.30 g/mol [3][11][12] |

| Appearance | White to yellow solid/powder[11] |

| Melting Point | 174-181 °C[3][11] |

| Boiling Point | 451 °C at 760 mmHg[11] |

| Flash Point | 226.5 °C[11] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[11] |

| log Pow | 2.9 |

Conclusion

This compound is a valuable reagent in synthetic chemistry, but it presents several health hazards that necessitate careful handling and adherence to safety protocols. Researchers and laboratory personnel must be fully aware of its acute toxicity, irritant properties, and the potential for skin sensitization. By implementing the control measures, personal protective equipment, and emergency procedures outlined in this guide, the risks associated with the use of this compound can be effectively managed, ensuring a safe research environment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. dep.nj.gov [dep.nj.gov]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. eurolab.net [eurolab.net]

- 8. nucro-technics.com [nucro-technics.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ecetoc.org [ecetoc.org]

A Technical Guide to 2-(Diphenylphosphino)benzoic Acid for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Applications in Palladium-Catalyzed Cross-Coupling Reactions.

Introduction

2-(Diphenylphosphino)benzoic acid is a versatile monodentate phosphine ligand, distinguished by the presence of a carboxylic acid group. This feature imparts unique solubility characteristics and offers a potential handle for anchoring to solid supports. Its electron-rich nature and steric bulk make it an effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of the commercial suppliers of this compound, its key properties, and its application in pivotal cross-coupling reactions, complete with a detailed experimental protocol and workflow visualizations.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent vendors.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Aldrich) | 454885 | 97% | 1 g, 5 g |

| Thermo Scientific Chemicals (Acros Organics) | AC382930010 | 98% | 1 g, 5 g |

| Aladdin Scientific | D102802 | ≥97% | 1 g, 5 g, 25 g |

| Santa Cruz Biotechnology | sc-224097 | ≥97% | 1 g, 5 g |

| Lumora Chemicals | DYT-OI-562 | 97% | Custom (mg, g, kg) |

Physicochemical Properties:

-

CAS Number: 17261-28-8

-

Molecular Formula: C₁₉H₁₅O₂P

-

Molecular Weight: 306.30 g/mol

-

Appearance: White to off-white crystalline powder

-

Melting Point: 174-181 °C

-

Solubility: Soluble in many organic solvents such as dichloromethane, chloroform, and toluene.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective ligand for several classes of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki, and Stille reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. It involves the reaction of an organoboron compound with an aryl, vinyl, or alkyl halide or triflate.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in organometallic chemistry. The ligand, such as this compound, plays a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the cycle.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, with the key difference being the involvement of an amine and a base.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the palladium(II) acetate and this compound in the toluene portion of the solvent.

-

Reaction Initiation: Add the catalyst solution to the reaction flask via syringe, followed by the water portion of the solvent.

-

Heating: The reaction mixture is heated to 80-100 °C with vigorous stirring.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Conclusion

This compound is a valuable and commercially accessible ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk, electronic properties, and the presence of a carboxylic acid functional group makes it a versatile tool for synthetic chemists in academia and industry. The provided information on its commercial availability, physicochemical properties, and its role in key catalytic cycles, along with a detailed experimental protocol and workflow, serves as a comprehensive resource for researchers and drug development professionals seeking to employ this ligand in their synthetic endeavors. As with any chemical process, appropriate safety precautions and optimization of reaction conditions are paramount for successful and reproducible results.

References

Stability and Storage of 2-(Diphenylphosphino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(diphenylphosphino)benzoic acid, a critical organophosphorus compound utilized as a ligand in various catalytic reactions, including cross-coupling reactions central to pharmaceutical development. Understanding its stability profile is paramount for ensuring experimental reproducibility and maintaining the integrity of this crucial reagent.

Core Stability Profile and Storage Recommendations

This compound is a solid that is generally stable under standard laboratory conditions when stored correctly. However, its phosphine group is susceptible to oxidation, and the compound itself is hygroscopic. Adherence to proper storage and handling protocols is essential to prevent degradation.

Summary of Storage and Stability Data